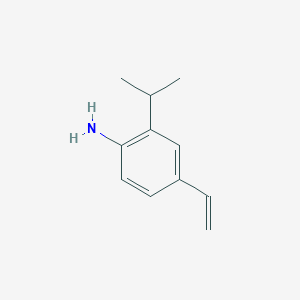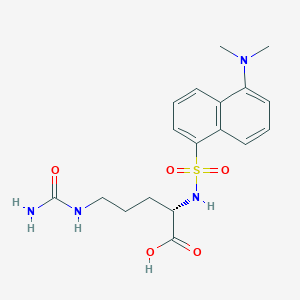
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is an organoboron compound with the molecular formula C27H57BO15. It is known for its unique structure, which includes three 2,5,8,11-tetraoxatridecyl groups attached to a central boron atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate typically involves the reaction of boric acid with 2,5,8,11-tetraoxatridecanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid or base to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various borate esters, boric acid, and substituted borate compounds. The specific products depend on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris-(2,5,8,11-tetraoxatridecyl)borate
- Tris-(2,5,8,11-tetraoxatridecyl)phosphate
- Tris-(2,5,8,11-tetraoxatridecyl)silicate
Uniqueness
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is unique due to its boron center, which imparts distinct chemical properties compared to similar compounds with phosphorus or silicon centers. The boron atom’s ability to form stable complexes and participate in various chemical reactions makes this compound particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C27H57BO15 |
|---|---|
Molekulargewicht |
632.5 g/mol |
IUPAC-Name |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethoxymethyl] borate |
InChI |
InChI=1S/C27H57BO15/c1-4-29-7-10-32-13-16-35-19-22-38-25-41-28(42-26-39-23-20-36-17-14-33-11-8-30-5-2)43-27-40-24-21-37-18-15-34-12-9-31-6-3/h4-27H2,1-3H3 |
InChI-Schlüssel |
SSQFSOTWXHKSEY-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCOCCOCCOCCOCC)(OCOCCOCCOCCOCC)OCOCCOCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
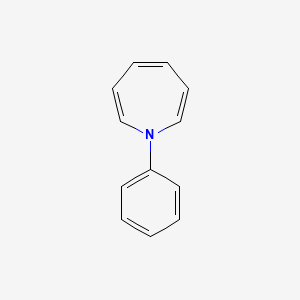


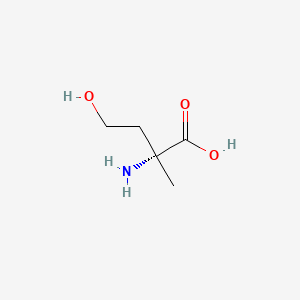
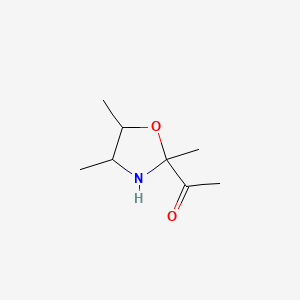

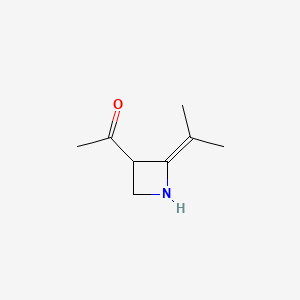

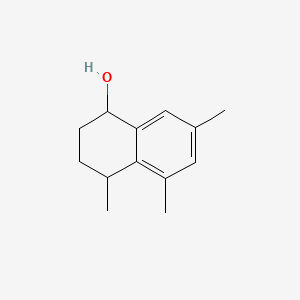
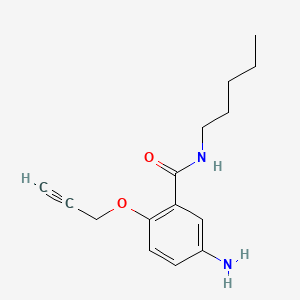
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
